molecular formula C7H3F3N2O7S B6289613 2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol CAS No. 19822-33-4

2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol

Cat. No.: B6289613
CAS No.: 19822-33-4
M. Wt: 316.17 g/mol
InChI Key: MCFYWTSXQOLXTM-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol is a chemical compound with the molecular formula C7H3F3N2O5S It is known for its unique chemical structure, which includes nitro groups and a trifluoromethylsulfonyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol typically involves the nitration of 4-(trifluoromethylsulfonyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition or unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amino derivatives are the primary products.

    Substitution: Ethers or esters are formed depending on the substituent introduced.

Scientific Research Applications

2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoromethylsulfonyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(trifluoromethyl)phenol
  • 2,6-Dinitro-4-(methylsulfonyl)phenol
  • 2,6-Dinitro-4-(chlorosulfonyl)phenol

Uniqueness

2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol is unique due to the presence of both nitro groups and a trifluoromethylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,6-dinitro-4-(trifluoromethylsulfonyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O7S/c8-7(9,10)20(18,19)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFYWTSXQOLXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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